molecular formula C4H8O4S B11750544 1,3,2-Dioxathiepane 2,2-dioxide

1,3,2-Dioxathiepane 2,2-dioxide

Cat. No.: B11750544
M. Wt: 152.17 g/mol
InChI Key: MGAFPXGQLWFEPK-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiepane 2,2-dioxide is a cyclic sulfate compound with the molecular formula C3H6O4S It is known for its unique structure, which includes a seven-membered ring containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiepane 2,2-dioxide can be synthesized through the reaction of 1,2-diols with thionyl chloride, which leads to the formation of cyclic sulfites. These cyclic sulfites are then oxidized to the corresponding cyclic sulfates . The reaction conditions typically involve low temperatures and the use of oxidizing agents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow microreaction technology. This method offers advantages such as efficient heat exchange, better control over reaction conditions, and higher yields. For instance, optimal conditions for the continuous flow synthesis include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a flow rate of 2 mL/min, resulting in a yield of 92.22% .

Chemical Reactions Analysis

Types of Reactions: 1,3,2-Dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: The cyclic sulfate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium periodate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,2-Dioxathiepane 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,2-dioxathiepane 2,2-dioxide exerts its effects involves its ability to undergo ring-opening reactions. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure enables it to form stable intermediates, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Uniqueness: 1,3,2-Dioxathiepane 2,2-dioxide is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to its five- and six-membered counterparts. This uniqueness makes it a valuable compound for specific applications where other cyclic sulfates may not be as effective.

Properties

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

1,3,2-dioxathiepane 2,2-dioxide

InChI

InChI=1S/C4H8O4S/c5-9(6)7-3-1-2-4-8-9/h1-4H2

InChI Key

MGAFPXGQLWFEPK-UHFFFAOYSA-N

Canonical SMILES

C1CCOS(=O)(=O)OC1

Origin of Product

United States

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